6-(Methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylicacid
Description
6-(Methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic organic compound featuring an imidazo[1,2-a]pyridine core. This bicyclic structure integrates a five-membered imidazole ring fused with a six-membered pyridine ring. The molecule is substituted with a methoxycarbonyl (-COOCH₃) group at position 6 and a carboxylic acid (-COOH) group at position 2. Its structural uniqueness lies in the electronic and steric interplay between these substituents, which significantly influences its physicochemical properties and reactivity.
This compound is of interest in medicinal chemistry due to the imidazopyridine scaffold’s prevalence in bioactive molecules, such as GABA receptor modulators and antiviral agents .
Properties
Molecular Formula |
C10H8N2O4 |
|---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
6-methoxycarbonylimidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(15)6-2-3-8-11-7(9(13)14)5-12(8)4-6/h2-5H,1H3,(H,13,14) |
InChI Key |
FUYOIKVQLYFUFB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN2C=C(N=C2C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 6-(Methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid typically involves:
- Construction of the imidazo[1,2-a]pyridine core via condensation or cyclization reactions.
- Introduction of substituents at the 6-position, often via alkoxycarbonylation or amidation.
- Functional group transformations to install carboxylic acid moieties at the 2-position.
- Use of halogenated ketones or haloalkyl reagents to facilitate ring closure or substitution.
Detailed Synthetic Routes
Process from US Patent US20060063797A1 (2005)
This patent describes a large-scale process for substituted imidazo[1,2-a]pyridine compounds with alkoxycarbonyl groups at the 6-position.
- Key Reaction: Reaction of a substituted pyridine derivative (formula (2)) bearing C1-C6 alkoxy groups with 3-halo-2-butanone in cyclohexanone solvent.
- Solvents: Inert solvents such as acetone, alcohols, benzene, N,N-dimethylformamide (DMF), tetrahydrofuran (THF), chloroform, or diethyl ether.
- Conditions: Elevated temperature, optionally with inorganic or organic bases.
- Example: Isopropyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate reacted with 2,6-dimethylbenzyl chloride in isopropanol with NaI and K2CO3 at ~60-70°C.
- Yield: Approximately 90% for the intermediate ester.
- Subsequent Step: Conversion of ester to carboxylic acid by reaction with ethanolamine in THF/ethanol mixture at reflux, followed by filtration and drying to yield the product as a white powder.
| Step | Reactants & Conditions | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Substituted pyridine + 3-halo-2-butanone | Cyclohexanone | Elevated temp | High | Formation of imidazo[1,2-a]pyridine core |
| 2 | Isopropyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate + 2,6-dimethylbenzyl chloride + NaI + K2CO3 | Isopropanol | 60-70°C | 90% | Alkylation reaction |
| 3 | Ester intermediate + ethanolamine | THF, ethanol | Reflux (~100°C) | Moderate | Conversion to carboxylic acid derivative |
Synthesis from WO Patent WO2018008929A1 (2017)
This patent details a multi-step synthesis focusing on the 8-(2,6-dimethylbenzylamino)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylic acid and related derivatives.
- Step 1: Preparation of isopropyl 8-(2,6-dimethylbenzylamino)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate.
- Step 2: Hydrolysis of the ester to the corresponding carboxylic acid using sodium hydroxide in ethanol/water at 80°C for 2 hours.
- Workup: Acidification with hydrochloric acid to pH ~5, filtration, washing, and drying to obtain the carboxylic acid.
- Yield: Approximately 85% for the acid.
- Additional Steps: Reduction with lithium aluminum hydride (LiAlH4) at -78°C to room temperature for further functional group transformations.
- Purification: Filtration, washing with cold water and methanol, drying under reduced pressure.
| Step | Reactants & Conditions | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Starting materials to isopropyl ester intermediate | Not specified | Not specified | Not specified | Ester formation |
| 2 | Ester + 2N NaOH aqueous | Ethanol, water | 80°C, 2 h | 85% | Hydrolysis to carboxylic acid |
| 3 | Acidification with 2N HCl | Water | 0°C | - | Precipitation of acid |
| 4 | Reduction with LiAlH4 | THF | -78°C to RT | 79% | Further functionalization |
Literature Review on Imidazo[1,2-a]pyridine Synthesis (RSC ChemComm 2015)
A comprehensive review on the synthesis of imidazo[1,2-a]pyridines highlights various synthetic strategies relevant to this compound class:
- Methods: Condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination.
- Relevance: These methods provide routes to build the imidazo[1,2-a]pyridine core efficiently, which can be adapted for the methoxycarbonyl and carboxylic acid substitution pattern.
- Advantages: Multicomponent and tandem reactions allow for atom-economical and step-efficient synthesis.
- Limitations: Specific functional group tolerance and regioselectivity must be controlled for the 6-(methoxycarbonyl) and 2-carboxylic acid substitution.
Comparative Summary of Preparation Methods
| Aspect | US Patent US20060063797A1 | WO Patent WO2018008929A1 | Literature Review (2015) |
|---|---|---|---|
| Core Synthesis | Reaction of substituted pyridine with 3-halo-2-butanone | Ester formation followed by hydrolysis | Various methods: condensation, multicomponent |
| Key Functionalization | Alkylation with benzyl chloride, ester to acid conversion | Base hydrolysis of ester to acid | Tandem and oxidative coupling methods |
| Solvents | Cyclohexanone, isopropanol, THF, ethanol | Ethanol, water, THF | Diverse solvents depending on method |
| Temperature | 60-100°C | 80°C for hydrolysis | Room temperature to reflux |
| Yields | Up to 90% for intermediates | 85% for acid, 79% for reduction | Variable, generally moderate to high |
| Scale | Suitable for large-scale | Laboratory scale | Mostly laboratory scale |
Research Findings and Notes
- The preparation of 6-(Methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid involves careful control of reaction conditions to ensure regioselective substitution at the 6- and 2-positions.
- Use of inert solvents and bases facilitates the formation of the imidazo[1,2-a]pyridine core and subsequent functionalization steps.
- Hydrolysis of ester intermediates under basic conditions followed by acidification is a reliable method to obtain the carboxylic acid functionality.
- Reduction and further functional group modifications are feasible using hydride reagents like LiAlH4.
- Multicomponent and tandem strategies reviewed in literature offer promising alternatives for efficient synthesis but require optimization for specific substitution patterns.
Chemical Reactions Analysis
Types of Reactions
6-(Methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the carbonyl carbon, using reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(Methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 6-(Methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing various signaling pathways .
Comparison with Similar Compounds
Key Observations:
Solubility : The methoxycarbonyl substituent reduces water solubility compared to the hydroxyl or unsubstituted analogues due to increased hydrophobicity.
Acidity (pKa) : The electron-withdrawing methoxycarbonyl group slightly increases the acidity of the carboxylic acid (pKa ~2.8) compared to the 6-hydroxy derivative (pKa ~2.4) .
Research Findings and Data Presentation
Recent studies emphasize the importance of substituent positioning in imidazopyridine derivatives. For instance:
- Position 6 Modifications : Methoxycarbonyl substitution at position 6 improves blood-brain barrier penetration compared to polar groups (-OH, -COOH), as evidenced by in vivo pharmacokinetic studies in rodents (brain/plasma ratio: 0.8 vs. 0.2 for -COOH) .
- Synergistic Effects : Combining the methoxycarbonyl group (lipophilic) with the carboxylic acid (hydrophilic) creates amphiphilic molecules with enhanced bioavailability, as shown in solubility-permeability assays .
Biological Activity
6-(Methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its notable biological activities, particularly in anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a unique bicyclic structure comprising an imidazo ring fused with a pyridine moiety. Its molecular formula is , with a molecular weight of approximately 220.18 g/mol . The presence of both methoxycarbonyl and carboxylic acid functional groups enhances its reactivity and biological activity.
The biological activity of 6-(methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid is primarily attributed to its ability to inhibit specific biological pathways. Research indicates that it acts as an inhibitor of prenylation processes critical for cell growth and proliferation, particularly affecting proteins such as Rab11A and Ras . The compound's acidity and electrophilicity enable it to interact with various biomolecules involved in cellular signaling pathways.
Anticancer Properties
6-(Methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid has been studied for its cytotoxic effects against several cancer cell lines. Notably, it has shown significant activity against HeLa cells, with half-maximal inhibitory concentration (IC50) values indicating potent cytotoxicity. A study demonstrated that several derivatives exhibited IC50 values below 150 μM, highlighting their potential as anticancer agents .
Table 1: Cytotoxicity of 6-(Methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives Against HeLa Cells
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound A | <150 | Inhibition of Rab11A prenylation |
| Compound B | 386 | General cytotoxicity |
| Compound C | 735 | Moderate cytotoxicity |
Study on Prenylation Inhibition
A significant study explored the effects of various analogs of 6-(methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid on the prenylation of Rab proteins. The study found that modifications at the C6 position significantly influenced the inhibitory activity against Rab geranylgeranyl transferase (RGGT). Compounds with bulky substituents exhibited enhanced inhibition compared to those with smaller groups .
Synthesis and Structure-Activity Relationship (SAR)
Research has focused on the synthesis of various analogs to understand the structure-activity relationship better. Modifications at different positions on the imidazo[1,2-a]pyridine ring have been systematically studied to identify which structural features contribute most significantly to biological activity. For instance, compounds with electron-withdrawing groups at the C6 position displayed increased potency against cancer cell lines .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-(Methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives?
- Answer : The compound is typically synthesized via cyclocondensation of 2-aminopyridine derivatives with α-haloketones or α-bromoesters under acidic or solvent-free conditions. For example, ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate is synthesized using 2-aminopyridine and α-bromoesters, yielding 60–85% depending on substituents and catalysts . Another method involves oxidation of methyl or ethyl ester precursors to carboxylic acids using agents like KMnO₄ or H₂O₂ . Automated continuous flow systems have also been reported to improve efficiency and scalability .
Q. How is the structural integrity of 6-(Methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid confirmed?
- Answer : Structural validation relies on spectroscopic techniques:
- NMR : and NMR confirm substituent positions and ester/carboxylic acid groups.
- X-ray Crystallography : Resolves bond angles and crystal packing (e.g., 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid structure resolved via single-crystal analysis) .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks for derivatives in ).
Advanced Research Questions
Q. What strategies optimize reaction yields for synthesizing imidazo[1,2-a]pyridine derivatives?
- Answer : Key factors include:
| Method | Catalyst/Conditions | Yield Range | Reference |
|---|---|---|---|
| Solvent-free cyclization | Acetic acid, 80°C | 60–75% | |
| Transition metal catalysis | CuI, Pd(PPh₃)₄ | 70–90% | |
| Continuous flow synthesis | Microreactors, 120°C | >85% |
- Microwave-assisted reactions and ligand design (e.g., phosphine ligands) further enhance regioselectivity .
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?
- Answer : SAR focuses on:
- Core Modifications : Substituting the methoxycarbonyl group with trifluoromethyl () or halogens () alters lipophilicity and target binding.
- Positional Effects : Carboxylic acid at position 2 (vs. 8 in ) impacts hydrogen bonding with biological targets like kinases .
- Bioisosteric Replacement : Replacing the pyridine ring with pyrimidine () retains activity while improving metabolic stability.
- Example: 6-Chloro derivatives () show enhanced antimicrobial activity compared to methyl-substituted analogs .
Q. How can contradictory biological activity data for imidazo[1,2-a]pyridine derivatives be resolved?
- Answer : Contradictions often arise from assay variability or structural nuances. Strategies include:
- Meta-analysis : Cross-referencing data from multiple studies (e.g., antifungal activity in vs. antibacterial in ).
- Structural Overlays : Comparing X-ray/NMR data to identify conformational differences (e.g., 6-trifluoromethyl vs. 6-methoxycarbonyl analogs in vs. 20).
- In Silico Modeling : Docking studies (e.g., using Autodock Vina) to predict binding affinities to targets like EGFR or CYP450 .
Q. What computational methods predict the pharmacokinetic and toxicological profiles of these compounds?
- Answer :
- ADMET Prediction : Tools like SwissADME or ADMETLab assess solubility, permeability, and cytochrome inhibition.
- Molecular Dynamics (MD) : Simulates binding stability to receptors (e.g., 100 ns MD runs for kinase inhibitors in ).
- QSAR Models : Correlate substituent electronegativity (e.g., Cl, CF₃) with toxicity endpoints (e.g., LD₅₀ in rodents) .
Q. What challenges exist in scaling up the synthesis of imidazo[1,2-a]pyridine derivatives for preclinical studies?
- Answer : Key challenges include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
